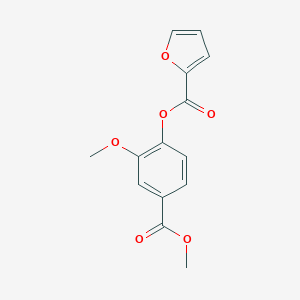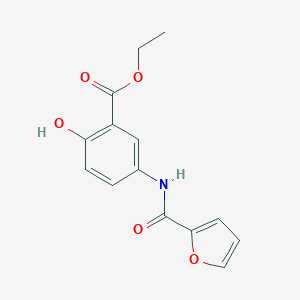![molecular formula C21H17ClN2O2 B309280 4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309280.png)
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TCB-2 and belongs to the family of phenethylamines. TCB-2 is a synthetic compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of TCB-2 involves binding to the serotonin 5-HT2A receptor and activating it. This activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. TCB-2 also acts as a partial agonist at the dopamine D2 receptor, which further enhances its effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to have various biochemical and physiological effects. It has been shown to induce hallucinations, altered perception, and changes in mood. TCB-2 has also been shown to increase heart rate, blood pressure, and body temperature. These effects are similar to those observed with other hallucinogenic compounds such as LSD and psilocybin.
Vorteile Und Einschränkungen Für Laborexperimente
TCB-2 has several advantages as a research tool. It is a synthetic compound, which allows for greater control over its purity and dosage. TCB-2 is also highly selective for the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, TCB-2 has certain limitations as well. Its effects are highly variable and depend on various factors such as dosage, route of administration, and individual variability. TCB-2 is also a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on TCB-2. One potential application is in the treatment of various psychiatric disorders such as depression and anxiety. TCB-2 has been shown to have antidepressant and anxiolytic effects in animal models, which suggests that it may have similar effects in humans. Another potential application is in the study of the role of the serotonin 5-HT2A receptor in various physiological processes such as learning and memory. TCB-2 can be used as a tool to selectively activate this receptor and study its effects. Finally, TCB-2 can be used as a model compound for the development of new hallucinogenic compounds with improved safety and efficacy profiles.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its effects on the serotonin 5-HT2A receptor and its potential applications in the treatment of various psychiatric disorders. TCB-2 has several advantages as a research tool, but also has certain limitations. There are several future directions for research on TCB-2, which may lead to the development of new treatments for various disorders and a better understanding of the role of the serotonin 5-HT2A receptor in physiological processes.
Synthesemethoden
The synthesis of TCB-2 involves the reaction of 4-chlorobenzoic acid with 3-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-(3-toluidinocarbonyl)phenylamine to obtain TCB-2. The purity of TCB-2 can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
TCB-2 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a crucial role in various physiological processes such as mood regulation, cognition, and perception. TCB-2 has also been shown to have a moderate affinity for the dopamine D2 receptor.
Eigenschaften
Produktname |
4-chloro-N-[4-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C21H17ClN2O2 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
4-[(4-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-3-2-4-19(13-14)24-21(26)16-7-11-18(12-8-16)23-20(25)15-5-9-17(22)10-6-15/h2-13H,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
WTXFZRZEHBMOBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309199.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)